1-(2H-1,3-benzodioxole-5-carbonyl)-N-[(pyridin-3-yl)methyl]azetidine-3-carboxamide
Description
The compound “1-(2H-1,3-benzodioxole-5-carbonyl)-N-[(pyridin-3-yl)methyl]azetidine-3-carboxamide” is a synthetic molecule featuring a unique structural architecture. Its core consists of an azetidine ring (a four-membered nitrogen-containing heterocycle) substituted at the 3-position with a carboxamide group. The benzodioxole moiety, a bicyclic aromatic system with two oxygen atoms, is linked via a carbonyl group to the azetidine’s 1-position. Additionally, the amide nitrogen is functionalized with a pyridin-3-ylmethyl group, introducing a pyridine ring that may enhance solubility or binding interactions in biological systems.
Properties
IUPAC Name |
1-(1,3-benzodioxole-5-carbonyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c22-17(20-8-12-2-1-5-19-7-12)14-9-21(10-14)18(23)13-3-4-15-16(6-13)25-11-24-15/h1-7,14H,8-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOYBASVTVAPRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)C(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-[(pyridin-3-yl)methyl]azetidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with an intermediate compound.
Formation of the Azetidine Ring: The azetidine ring is formed via a cyclization reaction, often involving an amine and a halogenated precursor.
Coupling Reactions: The final step involves coupling the benzodioxole, pyridine, and azetidine moieties under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxole-5-carbonyl)-N-[(pyridin-3-yl)methyl]azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2H-1,3-benzodioxole-5-carbonyl)-N-[(pyridin-3-yl)methyl]azetidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-[(pyridin-3-yl)methyl]azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Core Heterocycle Comparison
Substituent Functionalization
- The benzodioxole-carbonyl group in the target is shared with Y502-4457 , but the latter links this group to an anilino (NH-phenyl) moiety instead of an azetidine. This difference may influence solubility and metabolic stability.
- The pyridin-3-ylmethyl substituent in the target is structurally analogous to the pyridinone group in ’s compound , though the latter is directly fused to the benzimidazole.
Pharmacophoric Implications
- Y502-4457’s ethyl-pyrazole group may enhance lipophilicity, whereas the target’s pyridinylmethyl group could improve aqueous solubility.
Biological Activity
The compound 1-(2H-1,3-benzodioxole-5-carbonyl)-N-[(pyridin-3-yl)methyl]azetidine-3-carboxamide is a synthetic organic molecule with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and related research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 314.34 g/mol. The structure features a benzodioxole moiety, which is known for its diverse biological activities. The presence of the azetidine and pyridine rings contributes to its unique pharmacological profile.
Biological Activity Overview
- Anticancer Properties : Research indicates that benzodioxole derivatives exhibit significant anticancer activity. For instance, studies on related compounds have shown efficacy against various cancer cell lines, including A549 (lung adenocarcinoma) and C6 (rat glioma) cells. The mechanism often involves inducing apoptosis and inhibiting DNA synthesis .
- Anti-inflammatory Effects : Compounds with similar structures have been investigated for their role in modulating inflammatory responses. They may act as inhibitors of fatty acid amide hydrolase (FAAH), which is involved in pain signaling pathways and inflammation.
- Antimicrobial Activity : Benzodioxole derivatives have demonstrated antibacterial and antifungal properties, suggesting potential applications in treating infections .
The biological activities of the compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound has been shown to increase early and late apoptosis in cancer cells, indicating its potential as an anticancer agent .
- Enzyme Inhibition : Inhibition of enzymes such as α-amylase has been observed in related compounds, which could suggest similar activity for this compound in managing metabolic conditions like diabetes .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study evaluating the cytotoxic effects of benzodioxole derivatives found that certain compounds significantly inhibited the growth of A549 and C6 cells while exhibiting low toxicity towards normal NIH/3T3 cells. This highlights the selectivity of these compounds for cancer cells, making them promising candidates for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
